molecular formula C10H13NO3 B8715461 1-tert-butyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid

1-tert-butyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid

Cat. No.: B8715461
M. Wt: 195.21 g/mol
InChI Key: CUDQJSWLOQBGSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-tert-butyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid is a heterocyclic organic compound featuring a pyridine ring substituted with a tert-butyl group, a keto group, and a carboxylic acid group

Preparation Methods

The synthesis of 1-tert-butyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The initial step involves the construction of the pyridine ring through cyclization reactions.

    Introduction of Functional Groups:

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial production methods may involve optimization of these synthetic routes to enhance yield and reduce production costs.

Chemical Reactions Analysis

1-tert-butyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the keto group to a hydroxyl group.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups using appropriate reagents and conditions.

    Condensation: The carboxylic acid group can participate in condensation reactions to form esters or amides.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various alkylating agents. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-tert-butyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-tert-butyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

1-tert-butyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid can be compared with other similar compounds such as:

    1,6-Dihydro-1-methyl-6-oxo-3-pyridinecarboxylic acid: This compound has a methyl group instead of a tert-butyl group.

    6-Hydroxy-3-pyridinecarboxylic acid: This compound has a hydroxyl group instead of a keto group.

    2-Pyridone-5-carboxylic acid: This compound has a different substitution pattern on the pyridine ring.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

1-tert-butyl-6-oxopyridine-3-carboxylic acid

InChI

InChI=1S/C10H13NO3/c1-10(2,3)11-6-7(9(13)14)4-5-8(11)12/h4-6H,1-3H3,(H,13,14)

InChI Key

CUDQJSWLOQBGSO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1C=C(C=CC1=O)C(=O)O

Origin of Product

United States

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